4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
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Description
4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is a chemical compound with the molecular formula C20H15ClFNOS . It has an average mass of 371.856 Da and a monoisotopic mass of 371.054688 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenecarboxamide core with a 4-chloro substituent, and an N-substituent that is a 4-fluorophenylsulfanylmethylphenyl group . Detailed structural analysis would require advanced computational chemistry techniques or experimental methods such as X-ray crystallography.Physical and Chemical Properties Analysis
This compound has a molecular formula of C20H15ClFNOS, an average mass of 371.856 Da, and a monoisotopic mass of 371.054688 Da . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Application in Polymer Science
4-Chloro-N-(4-{[(4-Fluorophenyl)Sulfanyl]Methyl}Phenyl)Benzenecarboxamide shows potential applications in the field of polymer science. For instance, benzidine derivatives such as 2,2′-bis(4-chlorothiophenyl)benzidine, which are structurally related to the compound , have been used to synthesize transparent polyimides with high refractive indices and small birefringences. These polyimides exhibit good thermomechanical stabilities, making them suitable for various industrial applications (Tapaswi et al., 2015).
Antipathogenic Properties
Compounds structurally similar to this compound have shown promising antipathogenic properties. Acylthioureas, which share a resemblance in terms of chemical structure, have been evaluated for their interaction with bacterial cells. They exhibit significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms (Limban et al., 2011).
Advancements in Material Science
The compound's analogues are being explored in material science for synthesizing novel polymers. For example, the synthesis of polyamides using derivatives similar to this compound has resulted in materials with remarkable solubility in polar solvents, excellent film-forming properties, and high thermal stability (Hsiao et al., 2000).
Potential in Drug Development
While avoiding specifics about drug use and side effects, it's noteworthy that structurally related compounds have shown promise in drug development. For instance, sulfanilamide derivatives, which share some structural similarities, have been synthesized and tested for their antibacterial and antifungal activities. These studies contribute to the ongoing search for novel antimicrobial agents (Lahtinen et al., 2014).
Properties
IUPAC Name |
4-chloro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNOS/c21-16-5-3-15(4-6-16)20(24)23-18-9-1-14(2-10-18)13-25-19-11-7-17(22)8-12-19/h1-12H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODVLEITLDIVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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